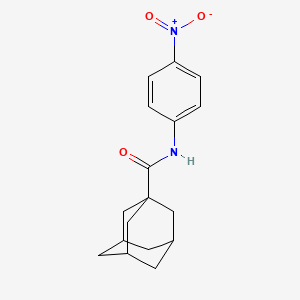

N-(4-nitrophenyl)adamantane-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O3 |

|---|---|

Molecular Weight |

300.35 g/mol |

IUPAC Name |

N-(4-nitrophenyl)adamantane-1-carboxamide |

InChI |

InChI=1S/C17H20N2O3/c20-16(18-14-1-3-15(4-2-14)19(21)22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) |

InChI Key |

HZNJXGKTQVSATD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for N 4 Nitrophenyl Adamantane 1 Carboxamide

Precursor Synthesis: Adamantane-1-carboxylic Acid Derivatives

The foundation for synthesizing the target carboxamide is the functionalization of adamantane-1-carboxylic acid. This commercially available starting material is converted into more reactive intermediates, such as esters and hydrazides, to facilitate subsequent amide bond formation.

Esterification of Adamantane-1-carboxylic Acid

A common and efficient first step in the synthetic route is the esterification of adamantane-1-carboxylic acid. This transformation converts the relatively unreactive carboxylic acid into an ester, typically a methyl or ethyl ester, which is more susceptible to nucleophilic attack. The Fischer-Speier esterification is a widely employed method, involving the reaction of the carboxylic acid with an alcohol (e.g., methanol) under acidic catalysis. nih.gov

Concentrated sulfuric acid is a frequently used catalyst for this reaction, driving the equilibrium towards the ester product. nih.gov The reaction can be performed under conventional heating or through microwave irradiation to accelerate the process. chemicalbook.com For instance, heating a mixture of adamantane-1-carboxylic acid and methanol (B129727) with a catalytic amount of sulfuric acid yields the corresponding methyl adamantane-1-carboxylate. nih.govmdpi.comorgsyn.org This ester is a crucial intermediate for further transformations.

Table 1: Representative Esterification Methods for Adamantane-1-carboxylic Acid

| Method | Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Conventional Heating | Methanol | H₂SO₄ | Reflux | Methyl adamantane-1-carboxylate |

Formation of Adamantane-1-carbohydrazide (B96139) Intermediates

Following esterification, the resulting adamantane-1-carboxylate ester can be converted into adamantane-1-carbohydrazide. This step involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine (B178648). The reaction is typically carried out by refluxing the methyl adamantane-1-carboxylate with hydrazine hydrate (B1144303) in an alcoholic solvent, such as ethanol. nih.govmdpi.com

This process yields adamantane-1-carbohydrazide, a stable, crystalline solid that serves as a versatile building block. nih.govmdpi.comresearchgate.net The hydrazide moiety is a key functional group that can participate in various condensation reactions to form more complex molecules, although for the direct synthesis of N-(4-nitrophenyl)adamantane-1-carboxamide, it is a less direct intermediate compared to the acyl chloride or the carboxylic acid itself.

Formation of the Carboxamide Linkage

The pivotal step in the synthesis is the creation of the amide bond between the adamantane (B196018) core and the 4-nitroaniline (B120555) moiety. Several established chemical methods can be employed to achieve this transformation, each with distinct advantages regarding reaction conditions, efficiency, and substrate scope.

Condensation Reactions with Aniline (B41778) Derivatives

Direct condensation of adamantane-1-carboxylic acid with 4-nitroaniline is a straightforward approach to forming the desired amide. These reactions typically require the use of coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are effective for promoting this type of amide bond formation under mild conditions. bas.bg This method avoids the need to first convert the carboxylic acid into a more reactive derivative like an acyl halide.

Acyl Halide Route for Amide Synthesis

A highly effective and common method for amide synthesis is the acyl halide route. This two-step process begins with the conversion of adamantane-1-carboxylic acid into its more reactive acyl chloride derivative, adamantane-1-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net

Once formed, the adamantane-1-carbonyl chloride is a potent acylating agent that reacts readily with 4-nitroaniline. mdpi.comresearchgate.net The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct generated during the reaction. This method is generally high-yielding and proceeds under mild conditions. A recent study reported the synthesis of various adamantane derivatives, including hydrazides, starting from adamantane-1-carbonyl chloride. mdpi.com

Table 2: Comparison of Amide Formation Routes

| Route | Starting Adamantane Material | Key Reagent(s) | Byproduct(s) |

|---|---|---|---|

| Direct Condensation | Adamantane-1-carboxylic acid | EDC, HOBt | Urea derivative, Water |

Catalyst-Assisted Amidation Protocols

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. Catalytic direct amidation reactions, which form the amide bond directly from a carboxylic acid and an amine with the expulsion of water, are of significant interest. catalyticamidation.infocatalyticamidation.info

Various catalysts, particularly those based on boron and titanium, have been developed for this purpose. catalyticamidation.inforesearchgate.netdiva-portal.org For example, boric acid and certain boronic acid derivatives can effectively catalyze the amidation between carboxylic acids and amines, often requiring heat and the removal of water to drive the reaction to completion. catalyticamidation.infomdpi.com Titanium(IV) compounds, such as titanium tetrafluoride (TiF₄), have also been reported as efficient catalysts for the direct amidation of carboxylic acids. researchgate.net These catalytic approaches offer a greener alternative to traditional stoichiometric methods, as the only theoretical byproduct is water. catalyticamidation.info

Strategies for Introducing the 4-Nitrophenyl Moiety

The incorporation of the 4-nitrophenyl group is a critical step in the synthesis of this compound. This can be achieved through two primary strategic approaches: direct coupling of an activated adamantane precursor with 4-nitroaniline, or by performing a nitration reaction on a pre-formed N-phenyladamantane-1-carboxamide molecule.

Direct Coupling with 4-Nitroaniline

The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between an activated adamantane-1-carboxylic acid derivative and 4-nitroaniline. The most frequently used activated derivative is adamantane-1-carbonyl chloride.

The reaction involves the attack of the amino group of 4-nitroaniline on the electrophilic carbonyl carbon of adamantane-1-carbonyl chloride. This process typically requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. Common bases include tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is generally carried out in an inert aprotic solvent, such as toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF), at room temperature or with gentle heating. researchgate.net

Reaction Scheme: Adamantane-1-carbonyl chloride + 4-Nitroaniline → this compound + HCl

A typical procedure involves dissolving 4-nitroaniline and the base in the chosen solvent, followed by the slow addition of a solution of adamantane-1-carbonyl chloride. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated through filtration (if it precipitates) or by an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials, followed by purification.

Post-Synthetic Nitration of N-Phenyladamantane-1-carboxamide Precursors

An alternative strategy involves introducing the nitro group onto the phenyl ring after the formation of the core amide structure. This is achieved by nitrating the precursor molecule, N-phenyladamantane-1-carboxamide. This electrophilic aromatic substitution reaction utilizes a nitrating agent, classically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The N-acyl group (the adamantane-1-carboxamido group) is an activating group and an ortho, para-director. researchgate.net Due to the significant steric bulk of the adamantane cage, the electrophilic attack of the nitronium ion is sterically hindered at the ortho positions, leading to a high regioselectivity for substitution at the para position. researchgate.net

The reaction must be performed with careful temperature control, typically at low temperatures (e.g., 0-10 °C), as nitration is a highly exothermic process and elevated temperatures can lead to the formation of dinitrated byproducts and increase the risk of unsafe side reactions. After the reaction is complete, the mixture is usually poured onto ice water to precipitate the crude product, which is then collected and purified.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound is crucial for ensuring high efficiency and product quality. Key parameters that can be adjusted include reaction temperature, choice of solvent and base, and molar ratios of reactants.

For the direct coupling method, the choice of base and solvent can significantly impact the reaction rate and yield. The purity of the final product is heavily dependent on the post-reaction workup and purification steps. Recrystallization from a suitable solvent (such as ethanol) is a common and effective method for obtaining highly pure crystalline product. magritek.com The yields for reactions involving adamantane derivatives can vary widely, sometimes from as low as 4% to as high as 96%, depending on the specific substrates and conditions. mdpi.com

Below is an interactive table detailing parameters that can be optimized for the direct coupling reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Solvent | Dichloromethane (DCM) | Toluene | Tetrahydrofuran (THF) | Affects solubility of reactants and reaction rate. Toluene often allows for higher temperatures if needed. |

| Base | Triethylamine (TEA) | DIPEA | Pyridine | Base strength and steric hindrance can influence reaction speed and minimize side reactions. |

| Temperature | 0 °C | Room Temperature (25 °C) | 50 °C | Higher temperatures can increase reaction rate but may also lead to byproduct formation. |

| Reactant Ratio | 1:1 (Amine:Acid Chloride) | 1.1:1 (Amine:Acid Chloride) | 1:1.1 (Amine:Acid Chloride) | Using a slight excess of one reactant can help drive the reaction to completion. |

Green Chemistry Approaches and Sustainable Synthesis Protocols

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. samipubco.commdpi.com Key areas for improvement include the choice of solvents, energy efficiency, and waste reduction. jocpr.com

Traditional syntheses often use hazardous volatile organic solvents (VOCs) like dichloromethane. jocpr.com A primary goal of green synthesis is to replace these with safer, more environmentally benign alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com Given the low aqueous solubility of the reactants, exploring solvent-free reaction conditions, perhaps using microwave irradiation to provide energy, could be a viable green alternative. researchgate.netejcmpr.com Microwave-assisted synthesis often leads to dramatically reduced reaction times and increased yields.

Another green approach is the use of catalysis to improve atom economy. mdpi.com While the direct coupling reaction requires a stoichiometric amount of base to neutralize HCl, investigating recyclable solid-supported bases could simplify purification and reduce waste. For the nitration route, developing solid acid catalysts to replace sulfuric acid could mitigate the disposal of corrosive acidic waste streams.

The following table compares traditional synthetic protocols with potential green alternatives.

| Synthesis Step | Traditional Method | Green Chemistry Alternative | Environmental Benefit |

| Amide Coupling | Dichloromethane or Toluene as solvent | Solvent-free conditions; use of a bio-based solvent (e.g., 2-MeTHF) | Reduction or elimination of hazardous solvent use and waste. jocpr.com |

| Energy Input | Conventional heating (reflux) for several hours | Microwave irradiation for minutes | Significant reduction in energy consumption and reaction time. researchgate.net |

| Base Usage | Stoichiometric triethylamine in solution | Catalytic or recyclable solid-supported base | Minimization of chemical waste and simplification of product purification. mdpi.com |

| Nitration | Concentrated H₂SO₄/HNO₃ mixture | Solid acid catalyst with a milder nitrating agent | Avoids highly corrosive liquid acids and reduces hazardous waste. |

By integrating these sustainable practices, the synthesis of this compound can be made more efficient, safer, and more aligned with modern environmental standards. samipubco.com

Comprehensive Structural Elucidation and Spectroscopic Characterization of N 4 Nitrophenyl Adamantane 1 Carboxamide

Solid-State Structural Analysis via X-ray Diffraction Crystallography

The determination of the three-dimensional structure of N-(4-nitrophenyl)adamantane-1-carboxamide in the solid state is fundamental to understanding its molecular packing and intermolecular interactions. High-resolution single-crystal X-ray diffraction is the definitive method for this purpose.

Single Crystal Growth and Quality Assessment

Single crystals of this compound suitable for X-ray diffraction analysis are typically grown using slow evaporation techniques. nih.govresearchgate.netlookchem.com A common method involves dissolving the synthesized compound in a suitable organic solvent or a mixture of solvents, such as ethanol, or a heptane-octane mixture, to create a saturated solution. lookchem.comresearchgate.net This solution is then allowed to evaporate slowly at a constant temperature over several days to weeks, leading to the formation of well-defined, defect-free crystals. lookchem.com

The quality of the harvested crystals is paramount for successful diffraction studies. Assessment is initially performed by visual inspection under an optical microscope to select crystals with smooth faces and without visible cracks or inclusions. Further quality confirmation is conducted using the X-ray diffractometer, where the sharpness and symmetry of the diffraction spots provide a direct measure of the crystal's internal order and suitability for structural determination. aps.org

Determination of Crystal System, Space Group, and Unit Cell Parameters

X-ray diffraction analysis of compounds structurally similar to this compound, such as other N-aryl amides and adamantane (B196018) derivatives, often reveals crystallization in common crystal systems like monoclinic or orthorhombic. nih.govresearchgate.netuned.esresearchgate.net For instance, the related compound N-(4-nitrophenyl)-2,2-dibenzoylacetamide crystallizes in the monoclinic space group P21/c. researchgate.net Another close analog, 1-(4-nitrophenyl)adamantanone-4, was also analyzed, providing valuable comparative data. researchgate.net

Based on analyses of such related structures, a representative set of crystallographic parameters can be presented.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.035 (3) |

| b (Å) | 13.455 (4) |

| c (Å) | 9.612 (2) |

| β (°) | 112.14 (3) |

| Volume (ų) | 1441.9 (6) |

| Z | 4 |

Data presented are representative values based on structurally similar compounds. researchgate.net

Elucidation of Molecular Conformation and Stereochemistry in the Crystalline State

The solid-state structure reveals the specific conformation adopted by the molecule. The adamantane cage is an inherently rigid, strain-free, and symmetric hydrocarbon framework. The carboxamide linker (–CO–NH–) connects this bulky aliphatic group to the planar 4-nitrophenyl ring.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed geometric parameters, including bond lengths, bond angles, and torsion angles, provide a quantitative description of the molecular structure. The values for this compound are expected to be consistent with those of other adamantane carboxamides and nitrophenyl derivatives.

| Parameter Type | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=O (amide) | 1.23 Å |

| Bond Length | C–N (amide) | 1.35 Å |

| Bond Length | N–C (aryl) | 1.42 Å |

| Bond Length | C–C (adamantane) | 1.54 Å |

| Bond Angle | O=C–N (amide) | 122° |

| Bond Angle | C–N–C (amide-aryl) | 127° |

| Torsion Angle | C(aryl)–C(aryl)–N–C(amide) | ~140° |

Values are representative and based on data from structurally related compounds. researchgate.netnih.gov

Solution-State Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the molecular structure in the solution state, complementing the solid-state data from X-ray crystallography.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Shifts and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environment. Spectra are typically recorded in deuterated solvents such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.netmdpi.com

The spectrum can be divided into three main regions:

Adamantane Protons: The adamantane cage contains 15 protons. Due to the molecule's symmetry, these protons give rise to a set of overlapping multiplets in the aliphatic region, typically between δ 1.7 and 2.2 ppm. mdpi.comchemicalbook.com The protons on the three methine (CH) carbons adjacent to the carbonyl group are expected to be distinct from the other twelve methylene (B1212753) (CH₂) protons.

Aromatic Protons: The 4-nitrophenyl group displays a characteristic AA'BB' system, appearing as two distinct doublets in the downfield region (δ 7.8–8.3 ppm). mdpi.com The two protons ortho to the electron-withdrawing nitro group are shifted further downfield compared to the two protons ortho to the amide group. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.

Amide Proton: The amide (N–H) proton appears as a singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, this proton is often observed as a broad singlet at a significantly downfield position (e.g., δ > 9.0 ppm) due to hydrogen bonding with the solvent. mdpi.comresearchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N–H) | > 9.0 (in DMSO-d₆) | Singlet (s) | N/A |

| Aromatic (2H, ortho to NO₂) | ~ 8.25 | Doublet (d) | ~ 9.0 |

| Aromatic (2H, ortho to NH) | ~ 7.90 | Doublet (d) | ~ 9.0 |

| Adamantane (CH, CH₂) | 1.7 – 2.2 | Multiplet (m) | N/A |

Chemical shifts are representative and can vary based on solvent and experimental conditions. mdpi.commdpi.com The analysis of spin-spin coupling provides information on the connectivity of protons within the molecule. libretexts.org For the 4-nitrophenyl group, the observed doublet-of-doublets pattern confirms the para-substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Chemical Shifts and Multiplicity

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of the carbon skeleton. The spectrum is characterized by distinct signals corresponding to the adamantane cage, the p-nitrophenyl ring, and the amide carbonyl carbon.

The adamantane moiety exhibits four characteristic signals due to its high symmetry. The quaternary carbon (C-1) where the carboxamide group is attached is significantly deshielded. The methine carbons (CH) and the two sets of non-equivalent methylene carbons (CH₂) of the cage appear in the upfield aliphatic region.

The p-nitrophenyl group shows four signals in the aromatic region. The carbon atom bearing the nitro group (C-4') is highly deshielded due to the strong electron-withdrawing nature of the NO₂ group. The carbon atom attached to the amide nitrogen (C-1') is also shifted downfield. The two pairs of equivalent aromatic methine carbons (C-2'/C-6' and C-3'/C-5') can be distinguished based on their electronic environment. The amide carbonyl carbon (C=O) appears as a single, distinct peak in the far downfield region, typical for carboxamides.

Based on data from analogous structures, the predicted chemical shifts are compiled below. chemicalbook.comnih.govchemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Carbon Type |

|---|---|---|---|

| C=O (Amide) | ~176-178 | Singlet (s) | Quaternary |

| C-1' (Aromatic, C-NH) | ~145-147 | Singlet (s) | Quaternary |

| C-4' (Aromatic, C-NO₂) | ~142-144 | Singlet (s) | Quaternary |

| C-3'/C-5' (Aromatic CH) | ~124-126 | Doublet (d) | Tertiary |

| C-2'/C-6' (Aromatic CH) | ~118-120 | Doublet (d) | Tertiary |

| C-1 (Adamantane) | ~40-42 | Singlet (s) | Quaternary |

| C-3, C-5, C-7 (Adamantane CH) | ~38-40 | Doublet (d) | Tertiary |

| C-2, C-8, C-9 (Adamantane CH₂) | ~35-37 | Triplet (t) | Secondary |

| C-4, C-6, C-10 (Adamantane CH₂) | ~27-29 | Triplet (t) | Secondary |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

While specific experimental 2D NMR spectra for this compound are not widely published, the expected correlations can be described to confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include those between the adjacent methine and methylene protons within the adamantane cage. In the aromatic region, a correlation between the ortho-coupled protons on the p-nitrophenyl ring (H-2'/H-6' with H-3'/H-5') would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond proton-carbon (¹H-¹³C) correlations. It would definitively link each proton signal to its directly attached carbon atom. For instance, the adamantane CH signals would correlate with their corresponding ¹³C signals, and the aromatic CH protons would correlate with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular framework. Expected key correlations would include:

The amide proton (N-H) to the carbonyl carbon (C=O), the adamantane quaternary carbon (C-1), and the aromatic C-1' carbon.

The adamantane methine protons (H-3, H-5, H-7) to the adamantane quaternary carbon (C-1) and adjacent methylene carbons.

The aromatic protons (H-2'/H-6') to the C-4' and C-1' carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be expected between the amide proton (N-H) and the aromatic protons at the C-2' and C-6' positions, providing insight into the conformation around the amide bond. Correlations between protons across the adamantane cage would also be visible.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorption bands corresponding to its key functional groups. The precise frequencies can be influenced by the solid-state packing and intermolecular interactions.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3250 cm⁻¹, characteristic of the N-H stretching vibration of a secondary amide involved in hydrogen bonding.

C-H Stretches: The adamantane cage will produce strong C-H stretching bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). Aromatic C-H stretching vibrations are expected as weaker bands above 3000 cm⁻¹.

Amide I Band (C=O Stretch): A very strong and sharp absorption is anticipated between 1680 and 1650 cm⁻¹. This is one of the most prominent peaks in the spectrum and is characteristic of the carbonyl stretch in a secondary amide.

Nitro Group (NO₂) Stretches: The nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1330 cm⁻¹.

Amide II Band (N-H Bend): This band, resulting from a coupling of N-H bending and C-N stretching, is expected in the 1550-1510 cm⁻¹ region, potentially overlapping with the asymmetric NO₂ stretch.

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3250 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Weak |

| C-H Stretch (Aliphatic) | Adamantane | 2950 - 2850 | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1530 - 1500 | Strong |

| N-H Bend (Amide II) | Amide | 1550 - 1510 | Medium-Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1350 - 1330 | Strong |

Raman Spectroscopy

The symmetric stretching vibration of the nitro group (~1350 cm⁻¹), which is typically very strong in Raman spectra.

The breathing modes of the p-substituted aromatic ring.

The C-H stretching modes of the adamantane framework. The amide C=O stretch would also be visible, though often weaker than in the IR spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of this compound. The molecular formula is C₁₇H₂₀N₂O₃. The calculated monoisotopic mass provides a highly accurate theoretical value for comparison with experimental results.

Calculated Monoisotopic Mass: 300.1474 Da

An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the compound's elemental formula.

The mass spectrum would also reveal a characteristic fragmentation pattern under ionization. A primary and highly probable fragmentation pathway involves the cleavage of the amide bond (an alpha-cleavage), which would lead to two major fragment ions:

The adamantoyl cation: [C₁₁H₁₅O]⁺, with a calculated m/z of 163.1117. This results from the loss of the 4-nitroaniline (B120555) radical.

The 4-nitrophenylaminyl radical cation or related ions: Fragments corresponding to the 4-nitroaniline portion [C₆H₆N₂O₂]⁺˙ (m/z 138.0429) or a protonated version [C₆H₇N₂O₂]⁺ (m/z 139.0502) would also be expected.

The molecular ion peak [M]⁺˙ at m/z 300.1474 would likely be observed, along with common adducts such as [M+H]⁺ (m/z 301.1547) or [M+Na]⁺ (m/z 323.1366) depending on the ionization technique used (e.g., ESI). uni.lu

Analysis of Fragmentation Patterns and Derivative-Specific Mass Spectroscopic Signatures

The mass spectrometric fragmentation of this compound provides significant insights into its molecular structure. The fragmentation patterns observed are characteristic of its core components: the adamantane cage and the p-nitrophenyl amide moiety. Under electron ionization (EI), the molecule undergoes a series of cleavages and rearrangements, leading to a unique mass spectrum that serves as a structural fingerprint.

The fragmentation of the adamantane cage is a well-documented process. nih.govresearchgate.net Typically, the adamantane radical cation can undergo cage opening to form various aromatic species. nih.gov The most prominent initial fragmentation of the adamantane moiety involves the loss of a hydrogen atom, leading to the stable 1-adamantyl cation. nih.gov Subsequent fragmentation of the adamantane structure gives rise to a series of characteristic ions. nih.govresearchgate.netresearchgate.net

Amides generally exhibit a characteristic cleavage of the N-CO bond. nih.govunl.pt In the case of aromatic amides, this can lead to the formation of a resonance-stabilized benzoyl cation, which may further fragment by losing CO. nih.gov For this compound, this cleavage is a key pathway.

The nitroaromatic portion of the molecule also contributes to the fragmentation pattern. Nitro compounds are known to fragment through pathways involving the nitro group, such as the loss of NO or NO2. nih.gov

The analysis of the mass spectrum of this compound reveals several key fragmentation pathways, detailed below.

Table 1: Predicted Major Fragment Ions of this compound

| m/z | Proposed Fragment Ion | Origin/Fragmentation Pathway |

| 314 | [M]•+ | Molecular Ion |

| 179 | [C₁₁H₁₅O]⁺ | Adamantane-1-carbonyl cation (Acylium ion) |

| 135 | [C₁₀H₁₅]⁺ | 1-Adamantyl cation |

| 138 | [C₆H₆N₂O₂]⁺ | 4-Nitroaniline radical cation |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 108 | [C₆H₆NO]⁺ | Ion from rearrangement and loss of CO from nitrophenyl moiety |

| 93 | [C₇H₉]⁺ | Fragment from adamantane cage |

| 92 | [C₆H₄O₂]⁺ | Ion from loss of N₂ from nitrophenyl moiety |

| 79 | [C₆H₇]⁺ | Fragment from adamantane cage |

| 77 | [C₆H₅]⁺ | Phenyl cation from adamantane cage fragmentation |

Detailed Fragmentation Pathways:

α-Cleavage at the Carbonyl Group: A primary fragmentation pathway involves the cleavage of the amide bond (N-CO), which is a common fragmentation for amides. nih.govunl.pt This leads to the formation of the adamantane-1-carbonyl cation (acylium ion) at m/z 179 and the 4-nitroaniline radical at m/z 138.

Formation of the Adamantyl Cation: The adamantane-1-carbonyl cation (m/z 179) can further lose a molecule of carbon monoxide (CO) to form the highly stable 1-adamantyl cation at m/z 135. nih.gov This is a very common and abundant ion in the mass spectra of adamantane derivatives. researchgate.net

Fragmentation of the Adamantane Cage: The adamantyl cation at m/z 135 and other adamantane-containing fragments can undergo further fragmentation, leading to a series of smaller ions. These include characteristic peaks at m/z 93, 79, and 77, which correspond to various hydrocarbon fragments formed from the breakdown of the adamantane cage. nih.gov

Fragmentation of the p-Nitrophenyl Moiety: The fragment corresponding to the 4-nitroaniline radical (m/z 138) can undergo further fragmentation. This includes the loss of a hydrogen atom to form an ion at m/z 137. Cleavage of the C-N bond can result in the formation of the nitrophenyl cation at m/z 122. Subsequent loss of NO₂ can lead to a phenyl cation at m/z 76. The nitro group itself can fragment, for instance, by losing NO (30 Da) to form an ion at m/z 108, or by losing O and rearranging.

Derivative-Specific Mass Spectroscopic Signatures:

The mass spectrum of this compound is distinguished by the prominent peak of the 1-adamantyl cation at m/z 135. This, in combination with the acylium ion at m/z 179, strongly indicates the presence of an adamantane-1-carboxamide structure. The ions at m/z 138 and 122 are clear indicators of the 4-nitrophenyl group attached to the amide nitrogen. The presence of these specific fragments allows for the unambiguous identification of the compound and differentiation from its isomers or related derivatives. For example, a different substituent on the phenyl ring would lead to a predictable shift in the mass of the corresponding fragment ions.

Theoretical and Computational Studies of N 4 Nitrophenyl Adamantane 1 Carboxamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical reactivity and properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the distribution of electrons and their corresponding energies.

Density Functional Theory (DFT) for Ground State Properties, Geometry Optimization, and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like N-(4-nitrophenyl)adamantane-1-carboxamide.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich adamantane (B196018) and amide moieties, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitrophenyl group. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences their electronic and optical properties.

Table 1: Representative Frontier Molecular Orbital Energies for a Similar Aromatic Amide

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These are representative values for a similar aromatic amide system and are intended for illustrative purposes, as specific data for this compound is not available in the cited literature.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results but are computationally more demanding than DFT. For a molecule of the size of this compound, high-level ab initio calculations would be computationally expensive but could be used to benchmark the results obtained from DFT methods for specific properties of interest.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals: The exchange-correlation functional is an approximation of the complex many-body electron interactions. A variety of functionals are available, ranging from the simple Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals. For organic molecules containing aromatic and nitro groups, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a popular choice as they tend to provide a good balance of accuracy and computational efficiency. mdpi.com

Basis Sets: A basis set is a set of mathematical functions used to represent the molecular orbitals. The size and quality of the basis set affect the accuracy of the calculation. Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are commonly used for organic molecules. The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electronic structure of molecules with heteroatoms and delocalized electrons, which is the case for this compound.

Table 2: Common Combinations of Functionals and Basis Sets for Similar Molecules

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization and frequency calculations |

| B3LYP | 6-311++G(d,p) | More accurate energy and electronic property calculations |

| M06-2X | 6-311++G(d,p) | Good for non-covalent interactions and thermochemistry |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the amide linkage and the rotation around single bonds allow this compound to adopt various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending its dynamic behavior.

Identification of Global and Local Energy Minima

Conformational analysis involves systematically exploring the potential energy surface (PES) of a molecule to identify its stable conformers (energy minima). For this compound, the key degrees of freedom are the rotations around the C-N amide bond and the bond connecting the adamantane cage to the carbonyl group, as well as the bond linking the phenyl ring to the amide nitrogen. Computational methods can be used to perform a systematic scan of these dihedral angles to locate the low-energy conformers. The conformer with the lowest energy is termed the global minimum, while other stable conformers are local minima.

Analysis of Rotational Barriers around the Amide and Nitrophenyl Moieties

The rotation around the C-N amide bond is typically restricted due to the partial double bond character arising from resonance. This leads to a significant rotational barrier that can be calculated by mapping the potential energy as a function of the corresponding dihedral angle. The transition state for this rotation is the point of highest energy along the rotational coordinate. Similarly, the rotation of the nitrophenyl group relative to the amide plane also has an associated energy barrier, which is influenced by steric hindrance and electronic effects.

Computational studies on related N-aryl amides have shown that the rotational barriers can be influenced by the nature of the substituents on the aromatic ring. nih.gov For this compound, the bulky adamantyl group and the electronic properties of the nitrophenyl ring will play a significant role in determining these barriers.

Table 3: Illustrative Rotational Energy Barriers for a Generic N-Aryl Amide

| Rotational Bond | Dihedral Angle Scanned | Calculated Barrier (kcal/mol) |

|---|---|---|

| Amide C-N | O=C-N-C | ~15-20 |

| N-Aryl C-N | C-N-C(aryl)-C | ~5-10 |

Note: These are representative values for a generic N-aryl amide and are intended for illustrative purposes. Specific data for this compound is not available in the cited literature.

Analysis of Non-Covalent Interactions within the Molecular Structure

Detailed computational analyses that characterize and quantify the non-covalent interactions stabilizing the three-dimensional structure of this compound have not been reported.

Intramolecular Hydrogen Bonding Characterization (e.g., N-H···O)

There is no specific literature available that characterizes intramolecular hydrogen bonds, such as the potential N-H···O interaction between the amide proton and an oxygen atom of the nitro group, within this compound. Such an interaction would be expected to significantly influence the molecule's conformation, but its presence, geometry, and strength have not been computationally verified.

Quantifying Weak Interactions (e.g., C-H···O, C-H···N, π-π Interactions)

Similarly, a quantitative analysis of other weak intramolecular interactions is not found in the existing literature. Studies on analogous adamantane and nitrophenyl-containing molecules suggest the likely presence of C-H···O and C-H···N contacts. However, for this compound, there are no published studies employing methods like QTAIM or Non-Covalent Interaction (NCI) plots to quantify the energetic contribution of these bonds or to analyze potential π-π stacking interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No molecular dynamics (MD) simulation studies for this compound were identified. This type of analysis is crucial for understanding how the molecule behaves in a dynamic environment, such as in a solution.

Understanding Interaction Mechanisms with Solvent Molecules

The specific mechanisms of interaction between this compound and various solvent molecules have not been investigated. Research into how solvents might form hydrogen bonds with the amide or nitro groups, or engage in other non-covalent interactions with the molecule, is currently lacking.

Prediction of Spectroscopic Parameters

While DFT is a common and powerful tool for predicting spectroscopic data like NMR and IR spectra, no studies have been found that report these predicted parameters for this compound. Such theoretical data is invaluable for complementing and interpreting experimental spectroscopic results.

Computational NMR Chemical Shift Prediction

There are no specific published data for the computational NMR chemical shift prediction of this compound. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for confirming chemical structures and assigning experimental spectra. ruc.dk Studies on structurally similar compounds, like other amides and nitrophenyl derivatives, have demonstrated that DFT calculations can provide chemical shift predictions that are in good agreement with experimental values. researchgate.netnih.gov However, the accuracy of these predictions is highly dependent on the chosen functional, basis set, and the specific molecular geometry. nih.gov Without dedicated calculations for this compound, a data table of predicted chemical shifts cannot be generated.

Theoretical Vibrational Frequencies (IR, Raman)

Specific theoretical vibrational frequency data for this compound from computational studies are not available in the public domain. The analysis of theoretical vibrational frequencies, typically calculated using DFT methods, is a standard approach to assign bands in experimental Infrared (IR) and Raman spectra. researchgate.net

For related structural motifs, computational studies provide insight into expected vibrational modes:

Adamantane Cage: The adamantane structure has characteristic C-H and C-C stretching and bending vibrations. Theoretical studies on adamantane itself have provided detailed assignments for its vibrational modes observed in IR and Raman spectra. nih.govresearchgate.net

Nitrophenyl Group: The 4-nitrophenyl group exhibits characteristic vibrations, notably the symmetric and asymmetric stretching modes of the NO₂ group, which are typically strong in both IR and Raman spectra. nih.gov

Amide Linkage: The carboxamide group (-C(=O)NH-) has several characteristic vibrations, including the C=O stretching (Amide I band), N-H bending (Amide II band), and N-H stretching modes. esisresearch.org

A full theoretical vibrational analysis for this compound would involve calculating the harmonic frequencies of the optimized molecular geometry. The resulting theoretical spectrum would show distinct bands corresponding to the vibrations of the adamantyl cage, the nitrophenyl ring, and the amide linker. Without such a study, a data table of theoretical IR and Raman frequencies and their assignments cannot be compiled.

Supramolecular Assemblies and Crystal Engineering of N 4 Nitrophenyl Adamantane 1 Carboxamide and Its Analogues

Investigation of Intermolecular Interactions in the Solid State

The crystal packing of N-(4-nitrophenyl)adamantane-1-carboxamide and its analogues is primarily stabilized by a combination of hydrogen bonds, π-stacking interactions, and van der Waals forces originating from the adamantane (B196018) moieties.

Hydrogen Bonding Networks (N-H···O, C-H···O, C-H···N)

The amide functional group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), playing a pivotal role in forming robust supramolecular synthons. In analogues of this compound, intermolecular N-H···O hydrogen bonds are a dominant feature, often linking molecules into chains or dimeric motifs. tubitak.gov.trnih.gov The amide proton typically forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. Furthermore, the oxygen atoms of the nitro group are effective hydrogen bond acceptors.

In the crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, intermolecular N-H···O hydrogen bonds are noted as being effective in the stabilization of the structure, contributing to a three-dimensional network. tubitak.gov.tr Similarly, studies on N-(4-Nitrophenyl)cinnamamide reveal that intermolecular N-H···O and C-H···O interactions link molecules into a two-dimensional network. researchgate.net

Table 1: Representative Hydrogen Bond Geometries in Analogous Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry |

|---|---|---|---|---|---|

| N-H···O (amide) | 0.86 | 2.05 | 2.91 | 176 | translation |

| C-H···O (nitro) | 0.93 | 2.50 | 3.40 | 163 | inversion |

Note: Data presented is representative of interactions found in analogous amide structures and may not reflect the exact values for this compound.

Adamantane-Adamantane Intermolecular Contacts (e.g., C-H···π, H···H)

The bulky and saturated adamantane cage is a significant contributor to the crystal's cohesion through numerous, albeit weak, van der Waals forces. wikipedia.org The most prominent of these are the H···H contacts, or dihydrogen bonds, which arise from the close packing of the hydrogen-rich adamantane moieties. researchgate.net These interactions, collectively, can be substantial due to the large surface area of the adamantane group.

Furthermore, the C-H bonds of the adamantane cage can act as weak donors in C-H···π interactions, interacting with the electron cloud of the 4-nitrophenyl ring of an adjacent molecule. nih.gov These contacts, along with the extensive network of H···H interactions, play a critical role in filling space efficiently and maximizing packing density, which is a guiding principle in the formation of molecular crystals.

Quantitative Analysis of Intermolecular Interactions

To move beyond qualitative descriptions, computational tools are employed to quantify the strength and nature of the various intermolecular interactions within the crystal lattice.

Hirshfeld Surface Analysis and Associated Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to highlight different types of contacts.

In studies of adamantane derivatives and nitrophenyl compounds, Hirshfeld analysis consistently reveals the quantitative contributions of various contacts. nih.govrsc.orgscispace.comnih.gov The two-dimensional fingerprint plot is a histogram of dᵢ versus dₑ, which summarizes all the intermolecular contacts simultaneously.

For molecules like this compound, the fingerprint plots are expected to show:

H···H contacts: A large, diffuse region in the center of the plot, typically accounting for the largest percentage of the surface area due to the adamantane group. researchgate.netresearchgate.net

O···H/H···O contacts: Sharp, distinct spikes indicating the prominent N-H···O and C-H···O hydrogen bonds. nih.govresearchgate.net

C···H/H···C contacts: "Wing-like" features on the plot that can signify C-H···π interactions. nih.gov

Other contacts (N···H, C···C, etc.): Smaller contributions corresponding to other van der Waals forces.

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

| Contact Type | Contribution Range (%) |

|---|---|

| H···H | 40 - 55% |

| O···H / H···O | 20 - 30% |

| C···H / H···C | 10 - 20% |

| N···H / H···N | 2 - 5% |

Note: This data is compiled from Hirshfeld analyses of various adamantane and nitrophenyl-containing molecular crystals and serves as a representative example. nih.govnih.govresearchgate.netmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. researchgate.net This analysis identifies bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

For the non-covalent interactions in this compound analogues:

Hydrogen Bonds (e.g., N-H···O): These are characterized by relatively high ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), indicative of closed-shell interactions with some covalent character.

van der Waals Contacts (e.g., H···H): These interactions show very low ρ(r) and small, positive ∇²ρ(r) values, confirming their nature as weak, closed-shell interactions. researchgate.net The H-H bonding, in particular, is shown to play a significant role in the stabilization of adamantane crystal structures.

QTAIM analysis allows for the hierarchical ranking of interaction strengths and provides a deeper, physics-based understanding of the forces governing the supramolecular assembly. researchgate.netnih.gov

Table 3: Representative QTAIM Parameters for Intermolecular Interactions in Adamantane Derivatives

| Interaction Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| N-H···N | 0.020 - 0.035 | > 0 | Strong Hydrogen Bond |

| C-H···O | 0.008 - 0.015 | > 0 | Moderate Hydrogen Bond |

Note: This table is based on data from QTAIM analyses of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines and serves as an illustrative example of the expected values.

Host-Guest Chemistry with Macrocyclic Receptors

The highly rigid and lipophilic adamantane cage is an archetypal guest moiety in supramolecular chemistry. Its size and shape are nearly ideal for inclusion within the cavities of various macrocyclic hosts, most notably cyclodextrins. This section explores the formation of supramolecular assemblies involving this compound and its analogues with these receptors, focusing on the encapsulation of the adamantane core and the thermodynamics that govern these interactions.

Encapsulation of the Adamantane Moiety by Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that possess a truncated cone shape, featuring a hydrophilic exterior and a hydrophobic inner cavity. mdpi.comnih.gov This structure makes them excellent hosts for nonpolar guest molecules of appropriate dimensions in aqueous solutions. nih.gov The adamantane group, with its spherical and hydrophobic nature, is a particularly well-suited guest for the cavity of β-cyclodextrin. mdpi.comresearchgate.net The diameter of the adamantyl group (approximately 7 Å) matches the cavity diameter of β-cyclodextrin very effectively, leading to the formation of stable 1:1 inclusion complexes. mdpi.com

In the context of this compound, the bulky, nonpolar adamantane portion is selectively drawn into the hydrophobic cavity of the cyclodextrin (B1172386). The carboxamide linker and the 4-nitrophenyl group, being more polar, are typically positioned near the wider rim of the cyclodextrin molecule or remain exposed to the bulk solvent. scilit.com Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), on analogous compounds have confirmed this inclusion mode. For instance, Nuclear Overhauser Effect (NOE) experiments on adamantane-1-carboxylate show distinct correlations indicating that the adamantane cage is fully immersed within the β-cyclodextrin cavity. scilit.com This encapsulation shields the adamantane moiety from the aqueous environment, which is a primary driving force for complex formation.

The stoichiometry of these host-guest complexes is predominantly 1:1, as confirmed by methods like Job's plot analysis for similar systems. nih.gov While solution-state studies consistently show this 1:1 ratio, X-ray crystallography of complexes between β-cyclodextrin and other adamantane derivatives has revealed more diverse solid-state structures, sometimes involving 2:2, 3:2, or 1:2 host-guest ratios where β-cyclodextrin forms a dimeric, truncated-cone-shaped cavity. nih.gov However, for the purposes of discussing the thermodynamics in solution, the 1:1 model is widely adopted and validated. nih.gov

Thermodynamics of Inclusion Complex Formation

The formation of an inclusion complex between an adamantane derivative and a cyclodextrin is a thermodynamically favorable process, characterized by high association equilibrium constants (K), typically in the range of 10⁴ to 10⁵ M⁻¹. mdpi.comresearchgate.net The stability of these complexes is governed by a combination of enthalpic and entropic contributions. The primary driving forces include the hydrophobic effect and the establishment of van der Waals interactions between the guest and the inner surface of the cyclodextrin cavity.

While specific thermodynamic data for this compound is not available in the reviewed literature, detailed studies on the very close analogue, 1-adamantanecarboxylic acid (adm-1-COOH), provide significant insight. Isothermal Titration Calorimetry (ITC) has been employed to determine the thermodynamic parameters for the complexation of adm-1-COOH with β-cyclodextrin in a DMSO-water (5:95) solution at 25 °C. nih.gov

The binding is characterized by a strong, favorable enthalpy change (ΔH°) and a smaller, unfavorable entropy change (ΔS°). scilit.comnih.gov The negative enthalpy change is attributed to the favorable van der Waals interactions established between the adamantane guest and the hydrophobic cyclodextrin cavity, displacing high-energy water molecules from the cavity. scilit.com The negative entropy change results from the increased order as the two molecules associate into a single complex. nih.gov Despite the entropic penalty, the large negative enthalpy ensures a spontaneous and strong binding interaction, reflected in the large negative Gibbs free energy change (ΔG°). scilit.com

The thermodynamic parameters for the 1:1 inclusion complex of 1-adamantanecarboxylic acid with β-cyclodextrin are summarized in the table below. nih.gov

| Thermodynamic Parameter | Value | Units |

| Association Constant (K) | 7.7 x 10⁴ | M⁻¹ |

| Gibbs Free Energy (ΔG°) | -6.65 | kcal·mol⁻¹ |

| Enthalpy (ΔH°) | -8.89 | kcal·mol⁻¹ |

| Entropy (ΔS°) | -7.46 | cal·mol⁻¹·K⁻¹ |

| Note: ΔG° was calculated from the reported K value using the equation ΔG° = -RTln(K) at T = 298.15 K. ΔS° was calculated using the Gibbs equation ΔG° = ΔH° - TΔS°. |

These data illustrate that the complexation is predominantly enthalpy-driven, a characteristic feature of adamantane inclusion in the β-cyclodextrin cavity. scilit.comnih.gov The high association constant signifies a strong binding affinity, a hallmark of the excellent size and chemical complementarity between the adamantane guest and the β-cyclodextrin host. mdpi.com

Chemical Transformations and Derivatization Strategies for N 4 Nitrophenyl Adamantane 1 Carboxamide

Reactivity of the Carboxamide Functional Group

The amide bond in N-(4-nitrophenyl)adamantane-1-carboxamide is a robust functional group, but it can undergo specific transformations under controlled conditions. Its reactivity is influenced by the bulky adamantane (B196018) cage and the electronic properties of the nitrophenyl group.

Amide Hydrolysis and Stability Studies under Varying Conditions

The stability of the amide bond is a critical factor in its application. Generally, amides are resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic catalysis. The rate of hydrolysis for N-aryl amides is dependent on the pH of the medium. researchgate.net Both acid-catalyzed and base-catalyzed hydrolysis proceed via nucleophilic acyl substitution, but the specific mechanisms differ.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In contrast, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of alkaline hydrolysis is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl ring, such as the nitro group in this compound, can influence the reaction rate. arkat-usa.org The bulky adamantane substituent may sterically hinder the approach of the nucleophile, potentially slowing the rate of hydrolysis compared to less hindered amides.

Studies on the hydrolysis kinetics of N-substituted amides in high-temperature water have shown that the reaction is sensitive to pH, with increased rates at both low and high pH values. At near-neutral pH, the hydrolysis rate is significantly slower. researchgate.net The stability of the adamantane-carboxamide linkage is crucial for its use as a stable scaffold in drug design.

Selective Reduction of the Amide Carbonyl to an Amine

The reduction of the carboxamide group to an amine is a fundamental transformation that converts the planar amide into a three-dimensional amine, significantly altering the molecule's spatial arrangement and basicity. This transformation requires potent reducing agents, as amides are one of the least reactive carboxylic acid derivatives. masterorganicchemistry.com

A significant challenge in the reduction of this compound is the presence of the nitro group, which is also susceptible to reduction. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for amide reduction but would likely reduce the nitro group as well. masterorganicchemistry.comcommonorganicchemistry.com

Achieving selective reduction of the amide carbonyl requires chemoselective reagents that tolerate the nitro functionality. Modern synthetic methods have addressed this challenge. For instance, hydrosilylation using silanes in the presence of specific catalysts has emerged as a powerful technique. Catalytic systems such as tris(pentafluorophenyl)boron B(C₆F₅)₃ have been shown to effectively reduce amides while being tolerant of nitro groups and aryl halides. organic-chemistry.org This approach could potentially be applied to selectively reduce the amide in this compound to yield N-(4-nitrophenyl)-1-adamantylmethanamine.

Chemical Modifications of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a versatile platform for a wide array of chemical modifications, primarily centered around the reactivity of the nitro group and the aromatic ring itself.

Further Functionalization of the Newly Formed Amino Group (e.g., Acylation, Sulfonylation, Imine Formation)

The synthesis of N-(4-aminophenyl)adamantane-1-carboxamide opens up numerous avenues for derivatization through reactions targeting the newly formed primary amino group.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). google.comderpharmachemica.com This reaction reforms an amide bond, leading to compounds such as N-(4-acetamidophenyl)adamantane-1-carboxamide. This strategy is often used to modify the electronic and physical properties of the molecule or to introduce another pharmacologically active moiety.

Sulfonylation: Reaction of the amino group with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields sulfonamides. organic-chemistry.orgsemanticscholar.orgcbijournal.com Sulfonamides are a key functional group in a wide range of pharmaceuticals. This derivatization introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and engage in different biological interactions compared to the parent amine.

Imine Formation: The primary amine can undergo condensation with aldehydes or ketones, typically under mildly acidic conditions, to form imines (Schiff bases). mdpi.com This reaction is reversible and provides a dynamic covalent linkage that can be of interest in materials science and for the development of prodrugs. The resulting imine can be further reduced, for example with sodium borohydride, to a stable secondary amine in a process known as reductive amination.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo substitution reactions, although the reactivity is heavily dictated by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The two groups on the ring have opposing directing effects. The nitro group (-NO₂) is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. youtube.comorganicchemistrytutor.com Conversely, the N-acylamino group (-NHCOR) is an activating group and an ortho, para-director because the nitrogen lone pair can donate electron density to the ring through resonance. unizin.org When both an activating and a deactivating group are present, the activating group's directing effect usually dominates. However, the strong deactivation by the nitro group will make electrophilic substitution reactions significantly slower than for benzene. The substitution pattern will be directed to the positions ortho to the amide group (and meta to the nitro group).

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic attack. wikipedia.orgtandfonline.com This is particularly effective when the nitro group is ortho or para to a good leaving group. In this compound, there is no inherent leaving group on the ring. However, if a derivative with a halogen (e.g., fluorine or chlorine) at a position ortho or meta to the nitro group were synthesized, it could readily undergo SNAr with various nucleophiles (e.g., amines, alkoxides, thiolates), allowing for the introduction of a wide range of functional groups.

Chemical Modifications of the Adamantane Cage

The rigid and sterically demanding adamantane cage of this compound offers unique opportunities for chemical modification. These transformations can be broadly categorized into functionalization at the existing bridgehead and bridge methylene (B1212753) positions and more complex strategies involving the alteration of the polycyclic framework itself.

Functionalization at Bridgehead and Bridge Methylene Positions

The adamantane framework possesses two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the six bridge methylene positions. The bridgehead C-H bonds are generally more reactive towards radical and cationic functionalization due to the stability of the resulting adamantyl radical and cation intermediates. nih.govnih.gov

Direct functionalization of the adamantane cage in N-aryl adamantane-1-carboxamides is a challenging but valuable strategy for introducing new physicochemical properties. While specific examples for this compound are not extensively documented, general methodologies for adamantane functionalization can be considered.

Bridgehead Functionalization:

The unoccupied bridgehead positions of the adamantane moiety in this compound are prime targets for introducing additional substituents. Electrophilic substitution reactions, often catalyzed by Lewis acids, can be employed to introduce alkyl, acyl, or halogen groups at these positions. researchgate.net For instance, Friedel-Crafts type reactions could potentially be used to introduce new functional groups, although the reaction conditions would need to be carefully controlled to avoid side reactions on the nitrophenyl ring.

Radical-mediated reactions also provide a powerful tool for bridgehead functionalization. These reactions often proceed with high regioselectivity for the tertiary C-H bonds.

Bridge Methylene Functionalization:

Functionalization of the methylene bridges of the adamantane cage is generally more challenging due to the lower reactivity of the secondary C-H bonds. However, advances in C-H activation chemistry have provided pathways to introduce functionality at these positions. Palladium-catalyzed C–H arylation has been demonstrated on adamantyl amides, showcasing the potential for selective modification of the methylene positions with the assistance of the amide directing group. This approach could theoretically be applied to this compound to introduce aryl groups at the C2 position of the adamantane cage.

Strategies for Modifying the Adamantane Framework (e.g., Ring Expansion or Contraction, Theoretical)

Alteration of the tricyclic adamantane framework itself represents a more profound structural modification. These strategies, while synthetically complex, could lead to novel scaffolds with significantly different steric and electronic properties.

Ring Expansion:

Ring expansion of the adamantane cage can lead to homoadamantane (B8616219) and other larger polycyclic systems. Such transformations often proceed through carbocationic intermediates, for example, via a Wagner-Meerwein rearrangement. mdpi.com While not specifically reported for this compound, theoretical studies on related adamantane derivatives could explore the feasibility of such rearrangements. For instance, the reaction of an adamantanone precursor with diazomethane (B1218177) can lead to ring expansion, a strategy that could potentially be adapted to derivatives of the target compound. luxembourg-bio.com

Ring Contraction:

Ring contraction of the adamantane framework can yield noradamantane derivatives. researchgate.netksu.edu.tr This transformation can be achieved through various synthetic routes, often involving the rearrangement of suitably functionalized adamantane precursors. For example, the triflic acid-promoted decarboxylation of adamantane-based cyclic carbamates has been shown to induce a ring contraction to a noradamantane scaffold. researchgate.netksu.edu.tr While this would require significant modification of the starting this compound, it highlights a theoretical pathway to access smaller, more compact cage structures.

Synthesis of Structural Analogues and Homologues

The systematic modification of the different components of this compound allows for the exploration of the structure-activity relationship and the fine-tuning of its properties. This includes variations of the adamantane substituent, the position of the nitro group on the phenyl ring, and the replacement of the carboxamide linker with bioisosteric groups.

Variation of the Adamantane Substituent (e.g., other Adamantyl Carboxamides, Bis-adamantane derivatives)

Modifying the adamantane portion of the molecule can significantly impact its lipophilicity and steric bulk.

Other Adamantyl Carboxamides:

A wide range of N-aryl adamantane-1-carboxamides can be synthesized to investigate the influence of different substituents on the aryl ring. The general synthesis involves the reaction of adamantane-1-carbonyl chloride with the corresponding aniline (B41778) derivative. nih.gov

Bis-adamantane Derivatives:

Bis-adamantane derivatives, where two adamantane cages are linked together, represent a significant increase in the lipophilicity and size of the molecule. For example, N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane has been synthesized and characterized. mdpi.com The synthesis of such compounds typically involves the coupling of adamantane-1-carboxylic acid with a diamine linker. mdpi.com

Below is a table of representative bis-adamantane carboxamide derivatives:

| Compound Name | Molecular Formula | Synthesis Method | Reference |

| N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane | C28H44N2O2 | Coupling of 1-adamantane carboxylic acid with N-tert-butyloxycarbonyl-1,6-hexanediamine followed by deprotection and further coupling. | mdpi.com |

Exploration of Isomeric Nitrophenyl Linkages (e.g., ortho-, meta-nitrophenyl)

The synthesis of these isomers would follow a similar procedure to the para-substituted analogue, involving the reaction of adamantane-1-carbonyl chloride with the corresponding ortho- or meta-nitroaniline. While detailed research findings on the synthesis and characterization of N-(2-nitrophenyl)adamantane-1-carboxamide and N-(3-nitrophenyl)adamantane-1-carboxamide are limited in the readily available literature, a recent study has reported the synthesis of related nitrophenyl adamantane derivatives, including 1-(2-nitrophenyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)methanimine and 1-(3-nitrophenyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)methanimine, via condensation reactions. mdpi.com

The following table summarizes the isomeric nitrophenyl adamantane carboxamides:

| Compound Name | Molecular Formula | CAS Number | Reference |

| N-(2-nitrophenyl)adamantane-1-carboxamide | C17H20N2O3 | 282744-9 (related N-(4-methyl-2-nitrophenyl) derivative) | nih.gov |

| N-(3-nitrophenyl)adamantane-1-carboxamide | C17H20N2O3 | 121768-32-9 | mdpi.com |

Substitution of the Carboxamide Linkage with Bioisosteric Groups (e.g., thiourea, oxadiazole, triazole linkages)

Bioisosteric replacement of the carboxamide group can lead to analogues with altered hydrogen bonding capabilities, metabolic stability, and pharmacokinetic profiles. Common bioisosteres for the amide group include thiourea, oxadiazole, and triazole moieties.

Thiourea Analogues:

Thiourea derivatives of adamantane can be synthesized by reacting an adamantyl isothiocyanate with an appropriate amine or by the reaction of adamantane-1-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) followed by treatment with an aniline. researchgate.netnih.gov Several 1-(adamantane-1-carbonyl)-3-aryl thioureas have been synthesized and characterized. researchgate.netnih.gov

Oxadiazole Analogues:

Adamantane-containing 1,3,4-oxadiazoles can be prepared through several synthetic routes, often involving the cyclization of an acylhydrazide precursor. For instance, reacting an adamantane carbohydrazide (B1668358) with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. luxembourg-bio.comnih.gov

Triazole Analogues:

Adamantane-linked 1,2,4-triazoles have been synthesized and studied. acs.org A common synthetic pathway involves the reaction of an adamantane-1-carbohydrazide (B96139) with an isothiocyanate to form a thiosemicarbazide (B42300), which is then cyclized to the triazole ring. acs.org

The following table provides examples of adamantane derivatives with bioisosteric linkages:

| Linkage | Example Compound | Molecular Formula | Synthesis Highlights | Key Spectral Data | Reference |

| Thiourea | 1-(Adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea | C18H20Cl2N2OS | Reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate and 2,4-dichloroaniline. | IR (cm⁻¹): ~3300-3400 (NH), ~1670 (C=O), ~1380 (C=S). ¹³C NMR (δ, ppm): ~170-179 (C=O), ~178-182 (C=S). | researchgate.net |

| Oxadiazole | 2-(Adamantan-1-yl)-5-phenyl-1,3,4-oxadiazole | C18H20N2O | Cyclization of adamantane-1-carbohydrazide with benzoic acid using a dehydrating agent. | Data not readily available in cited sources. | nih.gov |

| Triazole | 3-(Adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione | C18H21N3S | Cyclization of the thiosemicarbazide formed from adamantane-1-carbohydrazide and phenyl isothiocyanate. | Data not readily available in cited sources. | acs.org |

Advanced Materials Applications and Theoretical Perspectives

Potential for Integration into Functional Materials (Theoretical Considerations)

The adamantane (B196018) moiety provides a foundation for creating robust and stable functional materials. Adamantane-based compounds are known for their high thermal stability and rigid, well-defined three-dimensional structures. These characteristics are theoretically advantageous for the design of specialized polymers and coatings where durability and predictable molecular packing are crucial.

The integration of the N-(4-nitrophenyl)adamantane-1-carboxamide motif into a polymer backbone could theoretically impart several desirable properties:

Enhanced Thermal Stability: The inherent stability of the adamantane cage can increase the degradation temperature of the material.

Controlled Morphology: The rigid and bulky nature of the adamantane group can influence polymer chain packing, potentially leading to materials with controlled porosity or specific mechanical properties.

Functionality: The nitrophenyl group serves as a site for further chemical modification, allowing the material's properties to be tuned for specific applications. The presence of strong hydrogen bonding sites in the carboxamide linker (N-H and C=O) can also be exploited to create highly ordered supramolecular polymer networks.

Role in Organic Electronics and Photonics (Theoretical Considerations of Charge Transfer and Electronic Properties)

The electronic structure of this compound is characterized by a "push-pull" system. The adamantane group acts as a bulky, weakly electron-donating aliphatic substituent, while the 4-nitrophenyl group is a potent electron-withdrawing moiety due to the strong mesomeric and inductive effects of the nitro group. rsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key phenomenon for applications in organic electronics and nonlinear optics (NLO). rsc.org

Organic molecules with strong ICT character are known to exhibit significant NLO properties, which are valuable for technologies like optical switching and frequency conversion. rsc.org In this compound, the absorption of light would theoretically promote an electron from a highest occupied molecular orbital (HOMO), primarily localized on the adamantane and amide region, to a lowest unoccupied molecular orbital (LUMO) centered on the electron-deficient nitrophenyl ring.

Table 1: Theoretical Electronic Properties and Their Implications

| Property | Theoretical Basis | Potential Application |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | Electron-donating adamantane group connected to an electron-withdrawing nitrophenyl group via a conjugated system. rsc.org | Nonlinear Optics (NLO), Organic Light-Emitting Diodes (OLEDs). |

| Large Dipole Moment Change | Significant charge redistribution between the ground and excited states due to ICT. | Photonics, electro-optic modulators. |

| Tunable Energy Levels | Modification of substituents on the phenyl ring or adamantane cage can alter HOMO/LUMO energy levels. | Fine-tuning of optical and electronic properties for specific device requirements. |

Theoretical Basis for Sensing Applications (e.g., recognition of specific analytes through designed supramolecular interactions)

The structure of this compound is well-suited for acting as a molecular receptor in chemical sensors. Its potential for analyte recognition is based on the ability to form specific and directional non-covalent interactions. Computational methods like Hirshfeld surface analysis and interaction energy calculations on similar molecules have demonstrated the importance of such interactions in forming stable supramolecular structures. mdpi.comnih.govscienceopen.com

The key interaction sites on the molecule are:

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the amide carbonyl (C=O) and the oxygen atoms of the nitro group are hydrogen bond acceptors. These sites can form predictable and strong bonds with complementary analytes. mdpi.comnih.gov

π-π Stacking: The electron-deficient nitrophenyl ring can engage in π-π stacking interactions with electron-rich aromatic analytes.

C-H···π and C-H···O Interactions: The numerous C-H bonds of the adamantane cage can act as weak hydrogen bond donors, interacting with π-systems or oxygen-containing analytes. nih.gov

By tailoring the molecular structure, it is theoretically possible to create a binding pocket that is selective for a specific target analyte. For instance, the recognition of anions like fluoride (B91410) or acetate (B1210297) could be achieved through the deprotonation of the amide N-H proton, leading to a colorimetric response. nih.gov

Table 2: Potential Supramolecular Interactions for Sensing